1,1-Dibromo-2-methylprop-1-ene
Overview
Description
1,1-Dibromo-2-methylprop-1-ene: is an organic compound with the molecular formula C4H6Br2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the same carbon atom, which makes it highly reactive and useful in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction involves the addition of bromine (Br2) to 2-methylpropene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature and results in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale bromination reactors. The process is optimized to ensure high yield and purity of the product. The bromination reaction is carefully controlled to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-) for substitution reactions.
Bases: Such as potassium tert-butoxide (KOtBu) for elimination reactions.
Electrophiles: Such as hydrogen bromide (HBr) for addition reactions.
Major Products:
Substitution Reactions: Products include compounds where bromine atoms are replaced by other groups.
Elimination Reactions: Products include alkenes such as 2-methylpropene.
Addition Reactions: Products include dibromoalkanes.
Scientific Research Applications
1,1-Dibromo-2-methylprop-1-ene is used in various scientific research applications, including:
Synthetic Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It is used in the development of pharmaceuticals that contain brominated organic compounds.
Industry: It is used in the production of flame retardants, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-methylprop-1-ene involves its reactivity due to the presence of bromine atoms. The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine atoms, leading to the formation of new compounds. The double bond in the compound also allows it to participate in addition reactions, where electrophiles add to the carbon-carbon double bond.
Comparison with Similar Compounds
1,1-Dibromo-2-methylpropane: Similar in structure but lacks the double bond.
1-Bromo-2-methylpropene: Contains only one bromine atom and has a different reactivity profile.
2,2-Dibromo-1-propene: Another dibromoalkene with different substitution patterns.
Uniqueness: 1,1-Dibromo-2-methylprop-1-ene is unique due to the presence of two bromine atoms on the same carbon atom and the double bond, which makes it highly reactive and versatile in synthetic chemistry. Its reactivity allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,1-dibromo-2-methylprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-3(2)4(5)6/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQAPELIEVHZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(Br)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928177 | |
Record name | 1,1-Dibromo-2-methylprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13353-06-5 | |
Record name | 1,1-Dibromo-2-methyl-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13353-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC133040 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dibromo-2-methylprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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